molecular formula C6H10N2O2S B13217944 Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B13217944
M. Wt: 174.22 g/mol
InChI Key: CMRXOEZNVKKVRZ-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with an α-halo ester in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen to facilitate the process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions with its molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Aminomethyl propanol: An organic compound with similar functional groups but different structural features.

    Thiazole derivatives: Other compounds in the thiazole family with varying substituents.

Uniqueness

Methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications.

Properties

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

IUPAC Name

methyl 2-(aminomethyl)-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H10N2O2S/c1-10-6(9)4-3-11-5(2-7)8-4/h4H,2-3,7H2,1H3

InChI Key

CMRXOEZNVKKVRZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CSC(=N1)CN

Origin of Product

United States

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